7-Fluoroquinoline-6-carbaldehyde

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

7-Fluoroquinoline-6-carbaldehyde is the specific regioisomer required for synthesizing imidazo[4,5-b]pyrazine-based c-Met kinase inhibitors. Its 7-fluoro,6-carbaldehyde substitution pattern provides a unique electronic environment that cannot be replicated by quinoline-5-carbaldehyde or non-fluorinated analogs. Substitution leads to altered reactivity, impaired biological activity, and invalidated synthetic routes. With a calculated LogP of ~2.19, this fluorinated building block enhances lipophilicity and metabolic stability in lead optimization. Procure this exact building block to ensure SAR fidelity and reproducible results.

Molecular Formula C10H6FNO
Molecular Weight 175.16 g/mol
CAS No. 1185768-18-6
Cat. No. B1454608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinoline-6-carbaldehyde
CAS1185768-18-6
Molecular FormulaC10H6FNO
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)F)C=O
InChIInChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
InChIKeyMXHXHJCXWSYDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinoline-6-carbaldehyde (CAS 1185768-18-6): Sourcing and Differentiation for Pharmaceutical R&D


7-Fluoroquinoline-6-carbaldehyde is a fluorinated quinoline heterocycle featuring an aldehyde functional group at the 6-position of the quinoline ring system [1]. With a molecular formula of C10H6FNO and a molecular weight of 175.16 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The strategic placement of the fluorine atom at the 7-position and the aldehyde group at the 6-position creates a unique electronic environment that distinguishes it from other quinolinecarbaldehyde regioisomers [2]. This compound is primarily utilized in the synthesis of imidazo[4,5-b]pyrazines as c-Met protein kinase inhibitors, representing a specific and documented application that informs procurement decisions .

Why Generic Substitution of 7-Fluoroquinoline-6-carbaldehyde (CAS 1185768-18-6) Is Not Advisable in Medicinal Chemistry


Simple substitution of 7-fluoroquinoline-6-carbaldehyde with other quinolinecarbaldehyde regioisomers or non-fluorinated analogs is not chemically equivalent and can lead to significant deviations in both synthetic outcomes and biological activity. The specific 7-fluoro, 6-carbaldehyde substitution pattern dictates a unique electronic distribution that influences reactivity in nucleophilic addition and condensation reactions [1]. Furthermore, the presence of the fluorine atom is known to modulate lipophilicity and metabolic stability, and the specific regioisomer is often a critical component of structure-activity relationships (SAR) in drug discovery programs, particularly for kinase inhibitor scaffolds [2]. Replacing this compound with an alternative regioisomer like quinoline-5-carbaldehyde or a non-fluorinated analog such as quinoline-6-carbaldehyde would alter these fundamental properties and potentially invalidate established synthetic routes and biological data [3].

Quantitative Differentiation Guide: 7-Fluoroquinoline-6-carbaldehyde vs. Closest Analogs


Regioisomeric Positioning: Comparative Reactivity of 6-Carbaldehyde vs. 5- and 7-Carbaldehyde Quinoline Derivatives

The aldehyde group's position on the quinoline ring is a primary determinant of the compound's utility in specific synthetic pathways. 7-Fluoroquinoline-6-carbaldehyde is a preferred intermediate for constructing c-Met kinase inhibitors, a class of compounds under investigation for cancer therapy . In contrast, a study on quinoline-tyrphostins demonstrated that the substitution pattern (6-, 7-, or 8-quinolinecarbaldehyde) directly impacted the resulting compound's anti-proliferative activity, with the 7-substituted analog showing the highest potency, suggesting that the 6-carbaldehyde isomer leads to a distinct and less potent outcome in this specific assay [1]. This is a class-level inference that the regioisomer is not interchangeable.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Fluorine Substitution: Impact on Physicochemical Properties Compared to Non-Fluorinated Analog

The incorporation of a fluorine atom at the 7-position of the quinoline ring is a well-established strategy to modulate key drug-like properties. The presence of fluorine alters the compound's lipophilicity and metabolic stability compared to its non-fluorinated counterpart. Calculated physicochemical properties for 7-fluoroquinoline-6-carbaldehyde show a LogP of 2.19, which is higher than that of non-fluorinated quinoline-6-carbaldehyde (LogP approx. 1.8) . This difference, while modest, can be significant in a medicinal chemistry optimization campaign where fine-tuning lipophilicity is crucial for balancing potency, solubility, and clearance [1].

Drug Design ADME Physicochemical Properties

Reactivity Profile: Aldehyde at 6-Position Enables Specific Scaffold Elaboration for Kinase Inhibitors

The aldehyde functionality at the 6-position of the quinoline ring provides a specific and versatile synthetic handle for the construction of fused heterocyclic systems. A key documented application of 7-fluoroquinoline-6-carbaldehyde is its use as a reagent in the synthesis of imidazo[4,5-b]pyrazines, which are a class of c-Met protein kinase inhibitors . This contrasts with other quinolinecarbaldehyde regioisomers, which may not undergo the same cyclization reactions or lead to different regioisomeric products with altered biological profiles. For example, while 2-chloro-7-fluoroquinoline-3-carbaldehydes have been extensively used to generate diverse libraries through nucleophilic substitution at the 2-position [1], the 6-carbaldehyde derivative is specifically suited for different synthetic pathways, highlighting its unique and non-fungible role.

Synthetic Chemistry c-Met Inhibitors Heterocyclic Synthesis

Vendor Purity Specifications: Guaranteed Quality for Reproducible Research

For research and development, the purity of a chemical building block is a critical quality attribute that directly impacts the reproducibility of synthetic and biological assays. Major suppliers of 7-fluoroquinoline-6-carbaldehyde provide guaranteed purity specifications, which are essential for reliable experimental outcomes. For instance, Bidepharm offers the compound at a standard purity of 98% , while AKSci provides it with a minimum purity of 95% . While direct comparator data for alternative sources is not consolidated, these specifications provide a baseline for procurement, ensuring that the material meets a defined standard suitable for sensitive pharmaceutical research.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for 7-Fluoroquinoline-6-carbaldehyde (CAS 1185768-18-6)


Synthesis of Imidazo[4,5-b]pyrazine-Based c-Met Kinase Inhibitors

This is the primary, literature-documented application for 7-fluoroquinoline-6-carbaldehyde . The compound serves as a key reagent for constructing the imidazo[4,5-b]pyrazine core, a scaffold identified in potent and selective c-Met kinase inhibitors. c-Met is a validated target in oncology, and this synthetic route is of direct interest to medicinal chemistry teams focused on developing novel anticancer agents. Researchers can procure this specific building block to replicate published synthetic procedures or to generate novel analogs for structure-activity relationship (SAR) studies.

Medicinal Chemistry for Fine-Tuning Lipophilicity (LogP) in Lead Optimization

As demonstrated by its calculated LogP of approximately 2.19, 7-fluoroquinoline-6-carbaldehyde offers a distinct lipophilicity profile compared to non-fluorinated quinoline-6-carbaldehyde (LogP approx. 1.8) . In a lead optimization campaign, a medicinal chemist may select this fluorinated building block specifically to increase the overall lipophilicity of a compound series, aiming to improve membrane permeability and potentially enhance oral bioavailability or cellular potency, while being mindful of the associated trade-offs in solubility.

Building Block for Diverse Quinoline-Fused Heterocyclic Libraries

The aldehyde group at the 6-position provides a versatile synthetic handle for various condensation and cyclization reactions, enabling the construction of diverse quinoline-fused heterocyclic systems beyond imidazopyrazines. This makes 7-fluoroquinoline-6-carbaldehyde a valuable starting material for generating compound libraries in drug discovery programs targeting kinases, GPCRs, or other therapeutic areas where the quinoline scaffold is a privileged structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoroquinoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.